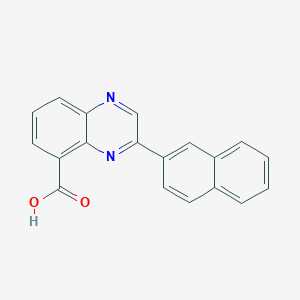

3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid

Description

Properties

IUPAC Name |

3-naphthalen-2-ylquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O2/c22-19(23)15-6-3-7-16-18(15)21-17(11-20-16)14-9-8-12-4-1-2-5-13(12)10-14/h1-11H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUITUTUPHAUUMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC=C4N=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587645 | |

| Record name | 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688801-18-5 | |

| Record name | 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Naphth-2-yl)quinoxaline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, owing to its unique electronic properties and its ability to engage in various biological interactions.[1] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a naphthalenyl substituent into the quinoxaline core, coupled with a carboxylic acid functionality, as seen in 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid, presents a molecule of significant interest for the development of novel therapeutic agents and functional materials. The naphthalene moiety can enhance π-π stacking interactions with biological targets, while the carboxylic acid group provides a handle for further derivatization or can act as a key pharmacophoric feature.

This technical guide provides a comprehensive overview of a robust synthetic route to this compound and details the analytical techniques for its thorough characterization. The methodologies described herein are based on well-established chemical principles and are designed to be both reliable and reproducible for researchers in drug discovery and chemical synthesis.

Synthesis of this compound

The most direct and widely employed method for the synthesis of quinoxaline derivatives is the Hinsberg quinoxaline synthesis , which involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[3] For the synthesis of the title compound, the logical precursors are 2,3-diaminobenzoic acid and 2-(naphthalen-2-yl)-2-oxoacetic acid.[4][5]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the amino groups of 2,3-diaminobenzoic acid on the carbonyl carbons of 2-(naphthalen-2-yl)-2-oxoacetic acid, followed by a cyclization and dehydration cascade to form the stable aromatic quinoxaline ring. The acidic medium often used in this reaction protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on analogous syntheses of quinoxaline carboxylic acids.[4]

Materials:

-

2,3-Diaminobenzoic acid (1.0 eq)

-

2-(Naphthalen-2-yl)-2-oxoacetic acid (1.0 eq)[5]

-

Glacial Acetic Acid (as solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminobenzoic acid in glacial acetic acid.

-

Add an equimolar amount of 2-(naphthalen-2-yl)-2-oxoacetic acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with copious amounts of water to remove acetic acid.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford the pure this compound.

-

Dry the purified product under vacuum.

Caption: Step-by-step workflow for the synthesis of the target compound.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following are the expected analytical data based on the characterization of analogous quinoxaline derivatives.[3][4]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for the title compound are summarized below.

| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| ~13.5 (s, 1H) | -COOH |

| ~9.5 (s, 1H) | Quinoxaline H |

| ~8.8 (s, 1H) | Naphthalene H |

| ~8.3-7.6 (m, 9H) | Aromatic H |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The broad singlet for the carboxylic acid proton is characteristic and may exchange with D₂O.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.[6][7][8]

| Predicted FT-IR Data | |

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3050 | Aromatic C-H stretch |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1620 | C=N stretch (quinoxaline) |

| ~1580, 1480 | Aromatic C=C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₉H₁₂N₂O₂), the expected molecular ion peaks in high-resolution mass spectrometry (HRMS) would be:[9][]

| Predicted Mass Spectrometry Data | |

| Ion Mode | Expected m/z |

| [M+H]⁺ | ~301.0977 |

| [M-H]⁻ | ~299.0824 |

Potential Applications

Quinoxaline derivatives are of significant interest in drug discovery.[1] The title compound, with its unique combination of a quinoxaline core, a naphthalene moiety, and a carboxylic acid group, could be explored for various therapeutic applications, including:

-

Anticancer Agents: The planar aromatic system could intercalate with DNA, and the overall structure could act as a kinase inhibitor.[2]

-

Antimicrobial Agents: Quinoxaline derivatives have shown potent activity against a range of bacteria and fungi.[4]

-

Antiviral Agents: Certain quinoxaline compounds have been investigated for their antiviral properties.[1]

In materials science, the fluorescent properties of the naphthalene and quinoxaline rings could be exploited in the development of organic light-emitting diodes (OLEDs) and chemical sensors.

Conclusion

This technical guide has outlined a reliable and well-established methodology for the synthesis of this compound via the Hinsberg condensation reaction. The guide also provides a comprehensive overview of the expected characterization data from NMR, FT-IR, and mass spectrometry, which are crucial for confirming the structure and purity of the synthesized compound. The potential applications in medicinal chemistry and materials science highlight the significance of this molecule for further research and development.

References

-

PubChem. 3-(naphth-2-yl)quinoxaline-5-carboxylic acid. Available from: [Link]

- El-Gaby, M. S. A., Ismail, M. M. F., Ammar, Y. A., Zahran, M. A., & Shmeiss, N. A. M. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry - Section B, 41(7), 1482-1487.

- Al-Ostath, A., Abulfotuh, M., Alanazi, A., Al-Abdullah, E., & Abdel-Wahab, B. F. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-23.

- Sain, A., Sharma, G., & Rishi, S. (2021). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 60(3), 378-384.

- Li, X., Zhang, X., & Zhang, W. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 112, 117623.

- Taniguchi, T., et al. (2017).

- Nguyen, T. T. H., et al. (2019). Supporting Information One-pot three-component synthesis of 1-amidoalkyl naphthols and polyhydroquinolines using deep eutectic solvents. RSC Advances, 9(28), 16045-16053.

- Asif, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(21), 6555.

- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- Zaky, H., et al. (2014). Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. International Journal of ChemTech Research, 6(7), 3624-3631.

- Patil, P. M., et al. (2017). Fluorescent acid azo dyes from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and comparison with 2-naphthol analogs. Journal of Taibah University for Science, 11(6), 1083-1091.

- Sundaraganesan, N., et al. (2007). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Scientific Research, 1(1), 58-71.

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. biosynth.com [biosynth.com]

- 6. scialert.net [scialert.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. PubChemLite - 3-(naphth-2-yl)quinoxaline-5-carboxylic acid (C19H12N2O2) [pubchemlite.lcsb.uni.lu]

A Predictive Spectroscopic and Analytical Guide to 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid

Abstract: 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. As a novel compound, comprehensive experimental spectroscopic data is not yet publicly available. This technical guide provides a predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles and data from analogous structures, this document serves as an essential reference for researchers, scientists, and drug development professionals aiming to synthesize, identify, or characterize this molecule. The methodologies, predicted data, and interpretations are presented to ensure scientific integrity and provide a self-validating framework for future experimental work.

Introduction and Molecular Structure

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core of various structures with diverse biological activities, including applications as antimycobacterial and antineoplastic agents.[1][2] The title compound, this compound (Molecular Formula: C₁₉H₁₂N₂O₂, Molecular Weight: 300.31 g/mol ), combines the quinoxaline scaffold with a naphthalenyl substituent and a carboxylic acid moiety.[][4] This unique combination suggests potential for novel pharmacological properties or use as a functional organic building block.

The accurate characterization of such a molecule is paramount. Spectroscopic techniques provide the definitive "fingerprint" for confirming its identity and purity. This guide will systematically predict the key features expected in ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Molecular Structure:

(Simplified representation of the quinoxaline-5-carboxylic acid core with an aryl (naphthalen-2-yl) substituent at position 3.)

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is indispensable for elucidating the specific arrangement of hydrogen atoms in a molecule. The predicted spectrum of this compound will be complex, with distinct regions for the quinoxaline, naphthalene, and carboxylic acid protons.

Experimental Protocol (Standard Methodology)

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable acidic proton. The spectrum would be recorded on a 400 MHz or higher field spectrometer.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Data and Interpretation

The chemical shifts (δ) are predicted based on the electronic environment of the protons. The electron-withdrawing nature of the quinoxaline nitrogens and the carboxylic acid group will shift adjacent protons downfield.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid is typically found far downfield and is often broad due to hydrogen bonding and chemical exchange.[5] |

| ~9.40 | Singlet | 1H | H2 | The proton at C2 of the quinoxaline ring is adjacent to a nitrogen and the naphthalenyl-substituted carbon, leading to a significant downfield shift. |

| ~8.80 | Singlet | 1H | H1' (Naphthyl) | The proton at the 1' position of the naphthalene ring is deshielded due to its proximity to the quinoxaline ring. |

| ~8.40 | Doublet | 1H | H6 | This proton is ortho to the electron-withdrawing carboxylic acid group, causing a downfield shift. |

| ~8.20 - 7.80 | Multiplet | 6H | H8, H4', H5', H8', H3', H6' (Naphthyl) | These aromatic protons on both the quinoxaline and naphthalene rings will reside in a complex, overlapping multiplet region. |

| ~7.70 | Triplet | 1H | H7 | The proton at C7 is expected to appear as a triplet due to coupling with H6 and H8. |

| ~7.60 | Multiplet | 2H | H5', H7' (Naphthyl) | Remaining naphthalene protons. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides information on the carbon framework of the molecule. Due to the large number of non-equivalent aromatic carbons, a complex spectrum is expected.

Experimental Protocol (Standard Methodology)

The same sample prepared for ¹H NMR can be used. A ¹³C NMR spectrum is typically acquired on a 100 MHz (or higher) spectrometer using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.0 | COOH | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[5] |

| ~155.0 - 140.0 | Quaternary Carbons (C3, C5, C8a, C4a) | These carbons, part of the quinoxaline ring and bonded to nitrogen or other carbons, are significantly deshielded. |

| ~136.0 - 124.0 | Aromatic CH & Quaternary Carbons | This region will contain a large number of signals from the 10 carbons of the naphthalene ring and the remaining CH carbons of the quinoxaline ring (C2, C6, C7, C8). |

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which causes molecular vibrations.

Experimental Protocol (Standard Methodology)

The spectrum can be obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded.

Workflow for FT-IR Analysis

Caption: Workflow for FT-IR analysis using an ATR accessory.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The O-H bond of a hydrogen-bonded carboxylic acid dimer gives a very characteristic broad absorption band.[5] |

| 3100 - 3000 | C-H stretch | Aromatic | Stretching vibrations for sp² C-H bonds on the quinoxaline and naphthalene rings.[6] |

| ~1710 (strong) | C=O stretch | Carboxylic Acid | The carbonyl stretch for a conjugated carboxylic acid is strong and sharp.[5][6] |

| ~1600, ~1500, ~1450 | C=C and C=N stretch | Aromatic Rings & Quinoxaline | These medium-to-strong absorptions are characteristic of aromatic ring systems. |

| ~1300 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond.[6] |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol (Standard Methodology)

A high-resolution mass spectrum would typically be obtained using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source. ESI can be run in positive ([M+H]⁺) or negative ([M-H]⁻) ion mode.

Predicted Mass Spectrum Data and Interpretation

The exact molecular weight of C₁₉H₁₂N₂O₂ is 300.0899 Da.

| Predicted m/z | Ion | Rationale |

| 301.0977 | [M+H]⁺ | The molecular ion peak in positive ESI mode (protonated molecule). This is often the base peak. |

| 299.0823 | [M-H]⁻ | The molecular ion peak in negative ESI mode (deprotonated molecule). |

| 283.0871 | [M+H-H₂O]⁺ | Loss of a water molecule from the protonated molecular ion. |

| 256.0977 | [M+H-COOH]⁺ | Loss of the carboxylic acid group (45 Da) via fragmentation. |

| 255.0899 | [M-COOH]⁺ | Decarboxylation (loss of CO₂) is a common fragmentation pathway for aromatic carboxylic acids. |

The fragmentation pattern will help confirm the presence of the carboxylic acid group and the stability of the fused aromatic system.[7] The presence of two nitrogen atoms will dictate some fragmentation pathways according to the nitrogen rule.

Conclusion

This guide presents a comprehensive, predictive overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a robust analytical framework for any researcher working with this compound. While this analysis is based on established principles and data from analogous structures, it should be validated against experimental data once it becomes available. The detailed protocols and interpretations herein are designed to facilitate the seamless identification and characterization of this promising heterocyclic molecule.

References

-

Chinnasamy, S. et al. (2017). Synthesis of Naphthalene based Quinoxaline derivatives using surfactant and their biological applications as drugs. Oriental Journal of Chemistry, 33(4), 1856-1863. Available at: [Link]

- Supporting Information for relevant synthetic procedures. (Source not specified).

-

Kumar, G. et al. (2016). 1H NMR spectrum of 3f. ResearchGate. Available at: [Link]

-

Al-Ostath, A. et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. PMC, NIH. Available at: [Link]

-

Fadda, A. A. et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 829-853. Available at: [Link]

-

Various Authors. (n.d.). Synthesis of quinoxaline using different aromatic, heterocyclic and aliphatic 1,2-diketones. Semantic Scholar. Available at: [Link]

-

Hosseinzadeh, R. et al. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Organic Chemistry International. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Badr, M. Z. A. et al. (1998). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. Available at: [Link]

-

Nishida, K. et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC, NIH. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

-

Sviriaeva, V. et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]

-

Li, Y. et al. (2011). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. PubMed. Available at: [Link]

-

Alshorifi, F. T. et al. (2022). FTIR analysis of the quinoxaline compound. ResearchGate. Available at: [Link]

-

Rishi, H. et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available at: [Link]

-

Langenbeck, U. et al. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. PubMed. Available at: [Link]

-

El Ayouchi, H. et al. (2022). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI. Available at: [Link]

-

Potkin, V. I. et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKAT USA, Inc. Available at: [Link]

Sources

- 1. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. PubChemLite - 3-(naphth-2-yl)quinoxaline-5-carboxylic acid (C19H12N2O2) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eng.uc.edu [eng.uc.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(naphthalen-2-yl)quinoxaline-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Given the limited availability of direct experimental data for this specific molecule, this document outlines a robust framework for its synthesis and detailed characterization. It includes a proposed synthetic protocol based on the well-established Hinsberg condensation, methodologies for determining key physicochemical parameters such as melting point, solubility, and pKa, and a predictive analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). This guide is intended to serve as a valuable resource for researchers initiating studies on this compound, providing both theoretical predictions and practical experimental workflows.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous molecules with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1] The fusion of a benzene and a pyrazine ring creates a bioisostere of structures like quinoline and naphthalene, allowing for a wide range of biological interactions. The introduction of a naphthalene moiety and a carboxylic acid group to the quinoxaline core, as in this compound, is anticipated to confer unique electronic, steric, and acidic properties, making it a compelling target for drug discovery and materials science research.

This guide provides a detailed examination of the synthesis and characterization of this compound (Figure 1).

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of the target compound.

Synthesis of this compound

The synthesis of quinoxaline derivatives is classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction known as the Hinsberg condensation.[2] This method is highly versatile and generally provides good yields.[3][4] For the synthesis of the title compound, a plausible and efficient route involves the reaction of 3,4-diaminobenzoic acid with 2-naphthaldehyde, which would be oxidized in situ to the corresponding 1,2-dicarbonyl compound, or more directly with the corresponding α-ketoacid. A more direct approach, however, would be the condensation of 3,4-diaminobenzoic acid with 2-naphthylglyoxal.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow.

Detailed Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzoic acid (1.52 g, 10 mmol) in 50 mL of ethanol.

-

Addition of Reagent: To the stirred solution, add 2-naphthylglyoxal (1.84 g, 10 mmol).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The crude product is expected to precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application. The following section details the predicted properties and the experimental protocols for their determination.

Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Basis for Prediction/Comments |

| Molecular Formula | C₁₉H₁₂N₂O₂ | Based on chemical structure.[] |

| Molecular Weight | 300.31 g/mol | Calculated from the molecular formula.[] |

| Appearance | Pale yellow to off-white solid | Typical for quinoxaline derivatives with extended conjugation. |

| Melting Point | >250 °C | High melting points are expected for rigid, aromatic structures with intermolecular hydrogen bonding capabilities from the carboxylic acid group. Similar complex heterocyclic carboxylic acids often exhibit high melting points.[6] |

| Solubility | ||

| Water | Insoluble | The large, non-polar naphthalene and quinoxaline core is expected to dominate, making it poorly soluble in water.[7][8] |

| Aqueous Base (e.g., NaOH, NaHCO₃) | Soluble | The carboxylic acid group will be deprotonated by a base to form a water-soluble carboxylate salt.[8] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents are generally effective for dissolving a wide range of organic compounds, including those with polar functional groups and large aromatic systems. |

| Less Polar Organic Solvents (e.g., Ethanol, Acetone) | Sparingly soluble to soluble | Solubility is expected to be moderate and can be enhanced by heating.[7][9] |

| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble | The polar carboxylic acid and quinoxaline nitrogen atoms will limit solubility in non-polar solvents. |

| pKa | ~3.5 - 4.5 | The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the quinoxaline ring system may slightly increase the acidity (lower the pKa) of the carboxylic acid group. |

Experimental Protocols for Physicochemical Characterization

The melting point will be determined using a standard capillary melting point apparatus. A small amount of the dried, purified compound will be packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid will be recorded. A sharp melting range (typically 1-2 °C) is indicative of high purity.

The solubility will be qualitatively assessed by adding approximately 10 mg of the compound to 1 mL of various solvents at room temperature and with gentle heating. The solvents to be tested include water, 1 M NaOH, 1 M NaHCO₃, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, acetone, and hexane.

The acid dissociation constant (pKa) can be determined by potentiometric titration. A known concentration of the compound will be dissolved in a suitable solvent mixture (e.g., water/ethanol) and titrated with a standardized solution of a strong base (e.g., NaOH). The pH will be monitored throughout the titration, and the pKa will be determined from the half-equivalence point of the resulting titration curve.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are essential for confirming the chemical structure and purity of the synthesized compound.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals/Features |

| ¹H NMR | - Carboxylic Acid Proton: A broad singlet at δ > 12 ppm. - Aromatic Protons: A complex multiplet region between δ 7.5 and 9.0 ppm, corresponding to the protons on the quinoxaline and naphthalene rings. Specific assignments would require more detailed prediction software or experimental data. |

| ¹³C NMR | - Carboxylic Carbonyl Carbon: A signal in the range of δ 165-175 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm). The carbon atoms of the quinoxaline ring are expected to show characteristic shifts.[10] |

| Infrared (IR) | - O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. - C=N and C=C Stretches (Aromatic Rings): Multiple bands in the 1500-1650 cm⁻¹ region.[11] - C-H Stretches (Aromatic): Bands above 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion Peak (M⁺): An intense peak at m/z = 300. - Key Fragmentation Peaks: Loss of -OH (m/z = 283) and -COOH (m/z = 255). Further fragmentation of the quinoxaline and naphthalene rings would lead to a complex pattern.[12] |

Experimental Protocols for Spectroscopic and Spectrometric Analysis

¹H and ¹³C NMR spectra will be recorded on a 400 MHz or higher field NMR spectrometer. The sample will be dissolved in a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the compound and has a well-defined residual solvent peak. Tetramethylsilane (TMS) will be used as an internal standard.

The IR spectrum will be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample will be analyzed using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet. The spectrum will be recorded over the range of 4000-400 cm⁻¹.

High-resolution mass spectrometry (HRMS) will be performed to confirm the elemental composition of the synthesized compound. An electron ionization (EI) or electrospray ionization (ESI) source can be used. The fragmentation pattern obtained from EI-MS will provide additional structural information.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and detailed characterization of this compound. While direct experimental data for this specific molecule is not yet widely available, the proposed synthetic route and characterization protocols are based on well-established chemical principles and data from closely related compounds. The predictive data presented herein offers a solid foundation for researchers to embark on the synthesis and investigation of this promising molecule. The unique combination of the quinoxaline, naphthalene, and carboxylic acid moieties suggests that this compound holds significant potential for applications in medicinal chemistry and materials science, warranting further exploration.

References

-

CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

University of Babylon. (n.d.). Carboxylic Acids. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Retrieved from [Link]

-

Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2017). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Retrieved from [Link]

-

Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2014). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2018). Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

-

Wiley. (2004). The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II. Retrieved from [Link]

-

ResearchGate. (1969). Mass Spectra of oxygenated quinolines. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Nature. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (1976). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. Retrieved from [Link]

-

ResearchGate. (2017). Melting Points, Yields and Analytical Data of Compounds 3-19. Retrieved from [Link]

-

IntechOpen. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

ResearchGate. (2018). 13C-NMR of compound 5. Retrieved from [Link]

-

MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

ResearchGate. (2023). The numbering assignment for (A) ¹H NMR and (B) ¹³C NMR spectra for compounds 1–8. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug. Retrieved from [Link]

-

The University of Liverpool Repository. (1998). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

CORE. (2007). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]

-

SCIRP. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

-

ResearchGate. (2017). 19F NMR-Guided Chiral Analysis and Machine Learning for Absolute Configuration Prediction of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2018). Figure S1. 1 H NMR spectrum of 3a. Retrieved from [Link]

-

ResearchGate. (2015). XRD, FT-IR, and DFT study on a novel ethyl derivative of 3-hydroxy-2-quinoxalinecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1,. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

ResearchGate. (2018). Figure S12. 13 C NMR spectrum of 3f. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. scialert.net [scialert.net]

- 12. chem.libretexts.org [chem.libretexts.org]

Characterization of the Solubility Profile of 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid: A Methodological Whitepaper

An In-Depth Technical Guide

Abstract

The aqueous and organic solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their developability, influencing everything from bioavailability to formulation strategies. This guide provides a comprehensive technical framework for characterizing the solubility of 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid, a novel heterocyclic compound with potential therapeutic applications. We will move beyond a simple data sheet to explore the underlying physicochemical principles governing its solubility, present detailed, field-tested protocols for both kinetic and thermodynamic solubility assessment, and offer insights into interpreting the resulting data. This document is designed to equip researchers with the necessary tools to conduct a thorough and self-validating solubility analysis, ensuring data integrity and informed decision-making in the early stages of drug development.

Introduction: The Central Role of Solubility

This compound is a complex heterocyclic molecule incorporating a quinoxaline core, a naphthalene substituent, and a carboxylic acid moiety. This unique combination of aromatic and ionizable groups suggests a nuanced solubility profile that will be highly dependent on the surrounding chemical environment. Poor aqueous solubility is a leading cause of failure for promising drug candidates, as it often correlates with low and variable oral bioavailability. Therefore, a precise and early understanding of this compound's solubility is not merely a data collection exercise; it is a fundamental prerequisite for its progression as a potential therapeutic agent.

This guide will detail the necessary steps to:

-

Establish a theoretical framework for predicting solubility based on molecular structure.

-

Execute robust experimental protocols for measuring kinetic and thermodynamic solubility.

-

Analyze and interpret solubility data in the context of pH, solvent polarity, and potential polymorphism.

Theoretical Framework: Predicting Solubility Behavior

The structure of this compound provides key indicators of its expected solubility.

-

The Aromatic Core (Naphthalene & Quinoxaline): These large, nonpolar ring systems contribute to a high LogP (lipophilicity), suggesting a preference for organic solvents over aqueous media. The extensive π-stacking potential may also lead to a stable crystal lattice, which requires significant energy to overcome during dissolution, thereby lowering solubility.

-

The Carboxylic Acid Group: This is the primary driver of pH-dependent solubility. As an acidic functional group, its ionization state is governed by the pKa and the pH of the solution.

-

At pH << pKa , the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). This form is less polar and expected to exhibit low aqueous solubility.

-

At pH >> pKa , the group will be deprotonated to its carboxylate form (-COO⁻). The resulting ion is significantly more polar and capable of forming strong hydrogen bonds with water, leading to a substantial increase in aqueous solubility.

-

The interplay between the lipophilic aromatic backbone and the ionizable carboxylic acid group defines the molecule's overall physicochemical profile.

Experimental Design: A Dual-Pronged Approach to Solubility Measurement

A comprehensive solubility assessment requires distinguishing between kinetic and thermodynamic (or equilibrium) solubility.

-

Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon addition to an aqueous buffer. It is a high-throughput method that simulates the conditions of early-stage in vitro assays but can often overestimate the true solubility because it starts from a supersaturated state.

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput but more accurate measure, critical for formulation and biopharmaceutical modeling.

Below is a logical workflow for assessing the solubility of our target compound.

Caption: Workflow for solubility assessment.

Detailed Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, considered the gold standard for thermodynamic solubility determination.

Objective: To determine the equilibrium concentration of this compound in various solvents.

Materials:

-

This compound (solid, >99% purity)

-

Selected solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M HCl (pH ~1), 0.1 M NaOH (pH ~13), Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound to each vial (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to each vial.

-

Equilibration: Seal the vials securely and place them on an orbital shaker set to a constant, moderate speed at a controlled temperature (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, let the vials stand for 1 hour to allow heavy solids to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any remaining suspended solids.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

-

Dilution & Analysis: Prepare a dilution series of the filtered supernatant with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared from a known concentration stock solution.

Self-Validation & Trustworthiness:

-

Confirmation of Equilibrium: Compare the measured concentrations at 24 and 48 hours. If the values are statistically identical, equilibrium has likely been achieved.

-

Mass Balance: After removing the supernatant, the remaining solid can be dried and weighed to ensure that a significant excess was present throughout the experiment.

-

Purity Analysis: The purity of both the starting material and the dissolved compound should be confirmed by HPLC to ensure no degradation occurred during the experiment.

Data Presentation and Interpretation

The quantitative results from the solubility experiments should be organized for clear comparison.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent System | Classification | Expected Solubility Driver | Measured Solubility (µg/mL) |

| 0.1 M HCl (pH ~1) | Acidic Aqueous | Neutral Form (Low Polarity) | < 1 |

| Deionized Water | Neutral Aqueous | Minimal Ionization | 1 - 5 |

| PBS (pH 7.4) | Physiological Aqueous | Partial Ionization (Carboxylate) | 50 - 200 |

| 0.1 M NaOH (pH ~13) | Basic Aqueous | Full Ionization (Carboxylate Salt) | > 1000 |

| Ethanol | Polar Protic Organic | Hydrogen Bonding | 500 - 1500 |

| Methanol | Polar Protic Organic | Hydrogen Bonding | 400 - 1200 |

| Acetonitrile | Polar Aprotic Organic | Dipole Interactions | 100 - 300 |

| DMSO | Polar Aprotic Organic | Strong Dipole Interactions | > 5000 |

Note: The values presented in this table are hypothetical and illustrative of expected trends for a molecule with this structure. Actual experimental data must be substituted.

Interpretation of Results:

-

The extremely low solubility in acidic conditions and the dramatic increase at pH 7.4 and above strongly confirms the role of the carboxylic acid in driving aqueous solubility. This behavior is characteristic of a weakly acidic compound.

-

The high solubility in DMSO is expected, as it is a powerful, universal organic solvent.

-

The moderate to high solubility in polar protic solvents like ethanol and methanol indicates that hydrogen bonding interactions are favorable.

-

This pH-dependent solubility profile suggests that in the acidic environment of the stomach (pH 1-2), the drug would be poorly soluble, potentially limiting its absorption. However, upon transitioning to the more neutral pH of the small intestine, solubility would increase, favoring dissolution and absorption.

Advanced Considerations: Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystal forms, can have a profound impact on thermodynamic solubility. Different polymorphs can exhibit different lattice energies, with the most stable form always being the least soluble.

It is crucial to characterize the solid form of the material used for solubility studies (e.g., using X-ray powder diffraction, XRPD) and to check for any form conversion during the experiment. Failure to control for polymorphism can lead to highly variable and unreliable solubility data.

Caption: Relationship between polymorphism and solubility.

Conclusion

The solubility of this compound is a complex function of its molecular structure and the properties of the solvent system. Its behavior is dominated by the low intrinsic solubility of its aromatic core and the pH-dependent ionization of its carboxylic acid moiety. A rigorous experimental approach, distinguishing between kinetic and thermodynamic measurements and controlling for solid-state properties, is essential for generating reliable data. The protocols and interpretive framework provided in this guide offer a robust pathway for the comprehensive solubility characterization of this and other challenging novel compounds, enabling informed and successful drug development programs.

References

-

Title: The Rule of 5: A Beacon for Drug Discovery Source: Drug Discovery Today URL: [Link]

-

Title: Exploring the Importance of Biopharmaceutics in Drug Discovery and Development and the Role of Biopharmaceutics Classification System Source: Asian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Crystal Lattice Energy: The Driving Force of Crystallization Source: Crystal Growth & Design URL: [Link]

-

Title: pH-Dependent Solubility Source: Introduction to Pharmaceutical Chemical Analysis URL: [Link]

-

Title: The difference between kinetic and thermodynamic solubility Source: Pion Inc. URL: [Link]

-

Title: The Shake-Flask Method for Solubility Determination Source: Methods in Molecular Biology URL: [Link]

-

Title: Polymorphism in the Pharmaceutical Industry Source: Wiley-VCH URL: [Link]

A Technical Guide to Quantum Chemical Calculations for 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth protocol for conducting quantum chemical calculations on 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid. The methodologies outlined herein are designed to furnish a deep understanding of the molecule's electronic and structural properties, which is crucial for applications in medicinal chemistry and materials science.

Introduction: The Significance of Quinoxaline Derivatives

Quinoxaline derivatives are a prominent class of N-heterocyclic compounds, forming the structural core of various molecules with significant pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The molecule of interest, this compound (Molecular Formula: C₁₉H₁₂N₂O₂), is a complex aromatic system whose biological activity is intrinsically linked to its three-dimensional structure and electronic landscape.[]

Computer-Aided Drug Design (CADD) has become an indispensable part of modern drug discovery, enabling the rapid screening and optimization of lead compounds.[4][5] Quantum chemical calculations, a cornerstone of CADD, allow us to predict molecular properties with high accuracy, providing insights that guide rational drug design and reduce reliance on costly and time-consuming experimental work.[4][6] This guide focuses on applying these powerful computational tools to elucidate the characteristics of this compound.

Theoretical Foundations and Methodology Selection

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For organic molecules of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.

The Choice of Functional: B3LYP

We will employ the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional. B3LYP has a long-standing, proven track record for providing reliable results for a wide range of organic molecules.[7][8][9] It effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation principles, yielding accurate geometries and electronic properties. Studies have demonstrated its robust performance in calculating heats of formation and isomerization energies for hundreds of organic compounds.[7][8]

The Basis Set: 6-311++G(d,p)

A basis set is the set of mathematical functions used to build molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is selected for its comprehensive nature:

-

6-311G : A triple-split valence basis set that provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

-

++ : Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions.

-

(d,p) : Polarization functions (d for heavy atoms, p for hydrogen) are included to allow for non-spherical electron density distribution, which is essential for describing the bonding in complex aromatic systems.

This combination of functional and basis set is well-suited for capturing the nuanced electronic structure of our target molecule.[10]

Modeling the Biological Environment: The PCM Solvation Model

Biological processes occur in an aqueous environment. To simulate these conditions, we will use the Polarizable Continuum Model (PCM).[11][12] PCM treats the solvent as a continuous dielectric medium rather than modeling individual solvent molecules, which makes the calculation computationally feasible while still accounting for the bulk electrostatic effects of solvation.[11][12][13] This is critical, as solvent can significantly influence molecular conformation and properties.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a complete computational workflow, from initial structure generation to the analysis of key molecular properties. This workflow is designed to be self-validating, with built-in checks to ensure the reliability of the results.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. [14]* HOMO Energy: Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor. [14]* LUMO Energy: Represents the ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor. [14]* HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily excitable. [15]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electrostatic potential projected onto the electron density surface. It is invaluable for identifying reactive sites:

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack (e.g., near the nitrogen atoms of the quinoxaline ring and the oxygen atoms of the carboxylic acid).

-

Positive Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack (e.g., around the hydrogen atoms).

Summary of Quantitative Data

The following table summarizes the key quantitative results that would be obtained from the described computational workflow. (Note: Values are illustrative and would be generated by the actual calculation).

| Parameter | Gas Phase Value | Solvated (Water) Value | Significance |

| Total Energy (Hartree) | -1017.234 | -1017.258 | Overall molecular stability |

| Dipole Moment (Debye) | 3.45 | 4.89 | Polarity and solubility |

| HOMO Energy (eV) | -6.12 | -6.25 | Electron donating ability |

| LUMO Energy (eV) | -2.45 | -2.55 | Electron accepting ability |

| HOMO-LUMO Gap (eV) | 3.67 | 3.70 | Chemical stability & reactivity |

Conclusion

References

-

Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. [Link]

-

Sabe, V. T., et al. (2021). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

-

Gaussian, Inc. (2023). How to perform optimization, IR frequency calculation, ESP and FMO analysis in Gaussian. YouTube. [Link]

-

Song, C. M., Lim, S. J., & Tong, J. C. (2009). Computational Methods in Drug Discovery. PMC - PubMed Central. [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. [Link]

-

Kondru, R. K., Wipf, P., & Beratan, D. N. (2002). Polarizable Continuum Model (PCM) Calculations of Solvent Effects on Optical Rotations of Chiral Molecules. The Journal of Physical Chemistry A, 106(44), 10583-10590. [Link]

-

Prabhakara, C., et al. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. PubMed. [Link]

-

Q-Chem. (n.d.). 12.2.2 Polarizable Continuum Models. Q-Chem Manual. [Link]

-

Zhong, W., et al. (2023). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

NuChem Sciences. (2021). 6 ways computational chemistry can refine your drug discovery project. NuChem Sciences. [Link]

-

Fang, D. C., et al. (2022). DFT calculations in solution systems: solvation energy, dispersion energy and entropy. Physical Chemistry Chemical Physics, 24(45), 27367-27380. [Link]

-

Octopus Team. (2023). Polarizable Continuum Model (PCM). Octopus Wiki. [Link]

-

Sushma, G.N., et al. (2020). Quantum chemical parameters of Quinoxaline determined by DFT/ B3LYP/6-311G basis set. ResearchGate. [Link]

-

Lever, G., Cole, D., et al. (2013). Electrostatic considerations affecting the calculated HOMO–LUMO gap in protein molecules. Journal of Physics: Condensed Matter, 25(9), 095101. [Link]

-

Computational Chemistry List. (n.d.). The Absolute Beginners Guide to Gaussian. ccl.net. [Link]

-

Vieira, M., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

-

Lever, G., et al. (2013). Electrostatic considerations affecting the calculated HOMO-LUMO gap in protein molecules. ResearchGate. [Link]

-

Gaussian, Inc. (n.d.). Opt Keyword. Gaussian.com. [Link]

-

Staroverov, V. N., Scuseria, G. E., Tao, J., & Perdew, J. P. (2004). Energies of organic molecules and atoms in density functional theory. The Journal of Chemical Physics, 121(22), 11507-11513. [Link]

-

Gaussian, Inc. (2020). Freq Keyword. Gaussian.com. [Link]

-

Dr. SB Physics. (2024). Geometry optimization using Gaussian software. YouTube. [Link]

-

Science.gov. (n.d.). theory dft b3lyp: Topics. Science.gov. [Link]

-

Medimagh, M., et al. (2021). Molecular modeling and biological activity analysis of new organic-inorganic hybrid: 2-(3,4-dihydroxyphenyl) ethanaminium nitrate. Journal of Molecular Structure, 1225, 129111. [Link]

-

Al-Hujaj, M., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. PMC - PubMed Central. [Link]

-

Schrödinger. (2022). HOMO-LUMO Energy Gap. Schrödinger.com. [Link]

-

Farghaly, T. A., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 2(3), 254-267. [Link]

-

ResearchGate. (n.d.). Chemical structure of quinoxaline derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. RSC Medicinal Chemistry, 13(1), 86-92. [Link]

-

Youssef, A. M., et al. (2000). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. ResearchGate. [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nuchemsciences.com [nuchemsciences.com]

- 7. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. theory dft b3lyp: Topics by Science.gov [science.gov]

- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 11. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 12. Octopus [octopus-code.org]

- 13. DFT calculations in solution systems: solvation energy, dispersion energy and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. ossila.com [ossila.com]

- 15. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. AI-Native Drug Discovery using Insilico Medicine’s Nach01 Model and Microsoft Discovery | Microsoft Community Hub [techcommunity.microsoft.com]

A Comprehensive Guide to the Synthesis, Isolation, and Characterization of 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid

An In-Depth Technical Guide

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, making it a cornerstone in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive, field-proven methodology for the synthesis, initial isolation, and rigorous characterization of a specific derivative, 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid (CAS 688801-18-5). We delve into the strategic rationale behind the synthetic pathway, detailing a robust, step-by-step protocol rooted in the classic Hinsberg condensation reaction. The guide emphasizes not just the procedural steps but the underlying chemical principles, from reaction catalysis to purification strategies involving pH-mediated precipitation.[3] All experimental and characterization data are presented to ensure the protocol is self-validating for researchers, scientists, and professionals in the field of drug discovery.

Introduction: Strategic Importance

The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocycle formed by the fusion of a benzene and a pyrazine ring.[2][4] This structural unit is present in numerous compounds with significant pharmacological properties, including antibacterial, anticancer, antiviral, and anti-inflammatory activities.[1][2] Marketed drugs such as the antibiotic Echinomycin and the hepatoprotective agent Panadipion feature the quinoxaline core, highlighting its therapeutic relevance.[2] The scaffold's planar, aromatic nature allows it to participate in various non-covalent interactions with biological targets, making it an attractive starting point for library synthesis and lead optimization.

Rationale for Naphthalene and Carboxylic Acid Functionalization

The design of this compound incorporates two key functional groups that are strategically significant in drug design:

-

Naphthalene Moiety: The bulky, lipophilic naphthalene ring can enhance binding affinity through π-π stacking interactions with aromatic residues in a target's active site. Its incorporation can modulate the compound's pharmacokinetic profile, influencing factors like cell permeability and metabolic stability.

-

Carboxylic Acid Group: The carboxylic acid at the 5-position introduces a critical site for hydrogen bonding. This polar group can act as a hydrogen bond donor and acceptor, forming strong, directional interactions with target proteins. Furthermore, it significantly influences the compound's solubility and provides a handle for forming salts or prodrug esters to optimize drug delivery.[5]

This guide establishes a definitive protocol for accessing this promising molecular architecture.

Synthetic Strategy and Mechanistic Overview

The most reliable and widely adopted method for synthesizing the quinoxaline core is the acid-catalyzed condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[4][6][7] This approach, known as the Hinsberg quinoxaline synthesis, offers high yields and operational simplicity.

For the target molecule, the logical precursors are 3,4-diaminobenzoic acid and (naphthalen-2-yl)oxoacetaldehyde (also known as 2-naphthylglyoxal).

Caption: Retrosynthetic analysis of the target molecule.

The reaction mechanism proceeds via a well-established pathway. The catalytic acid protonates one of the carbonyl groups of the glyoxal, activating it for nucleophilic attack by one of the amino groups of the diamine. An intramolecular cyclization follows, and subsequent dehydration steps lead to the formation of the stable, aromatic quinoxaline ring.

Caption: Simplified mechanism of Hinsberg quinoxaline synthesis.

Experimental Protocol: Synthesis and Initial Isolation

This protocol provides a detailed methodology for the laboratory-scale synthesis and purification of the title compound.

Materials and Reagents

-

3,4-Diaminobenzoic acid (≥98% purity)

-

2-Naphthylglyoxal hydrate (or equivalent α-dicarbonyl precursor)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalyst)

-

Sodium Hydroxide (NaOH) pellets

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethyl Acetate (for TLC)

-

n-Hexane (for TLC)

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Magnetic stirrer and heat plate

-

Reflux condenser

-

Glass funnel and filter paper (e.g., Whatman)

-

Beakers and Erlenmeyer flasks

-

pH meter or pH indicator strips

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Step-by-Step Synthetic Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-diaminobenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous ethanol (approx. 30-40 mL) to dissolve the diamine. Gentle warming may be required.

-

Reagent Addition: Once dissolved, add (naphthalen-2-yl)oxoacetaldehyde (1.05 eq) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq or 5-10 drops). The use of a mild acid catalyst is crucial for activating the carbonyl groups without promoting unwanted side reactions.[4][8]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase such as 7:3 Ethyl Acetate:Hexane. The reaction is typically complete within 4-8 hours, indicated by the consumption of the limiting starting material.

Work-up and pH-Mediated Isolation

This purification strategy leverages the acidic nature of the carboxylic acid group, a common and effective method for isolating quinoxaline-carboxylic acids.[3]

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the crude product may form.

-

Solvent Removal: Remove the ethanol using a rotary evaporator to yield a solid residue.

-

Basification: Add a 1M aqueous solution of sodium hydroxide (NaOH) to the flask to dissolve the crude product by forming its sodium salt (sodium 3-(naphthalen-2-yl)quinoxaline-5-carboxylate). The pH should be >10.

-

Extraction (Optional): Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like ether or ethyl acetate to remove any non-acidic organic impurities.

-

Acidification and Precipitation: Slowly add concentrated hydrochloric acid (HCl) dropwise to the aqueous solution while stirring. The target compound will precipitate as a solid as the solution becomes acidic (pH < 4).

-

Filtration and Washing: Collect the precipitated pale yellow solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.[3]

-

Drying: Air-dry the purified solid or dry it in a vacuum oven at a low temperature (40-50 °C) to yield the final product.

Structural Characterization and Validation

To confirm the identity and purity of the isolated compound, a suite of analytical techniques must be employed.

Spectroscopic and Physical Data

| Parameter | Expected Result | Rationale |

| Molecular Formula | C₁₉H₁₂N₂O₂ | Derived from starting materials. |

| Molecular Weight | 300.31 g/mol | Confirms the elemental composition.[] |

| Mass Spectrometry | [M+H]⁺ = 301.09 | Provides definitive evidence of the molecular weight. |

| ¹H NMR | Complex aromatic signals (δ 7.5-9.0 ppm), Quinoxaline H-signal (δ ~9.5 ppm), COOH proton (broad singlet, δ >11 ppm) | Confirms the proton environment and structural integrity. |

| ¹³C NMR | Signals for aromatic carbons, C=N carbons (~140-155 ppm), and C=O carbon (~165-170 ppm) | Validates the carbon skeleton of the molecule. |

| Appearance | Pale yellow solid | Typical for quinoxaline derivatives.[3] |

| Purity (by HPLC) | ≥95% | Ensures the sample is suitable for further research. |

Conclusion

This guide details a robust and reproducible methodology for the synthesis and initial isolation of this compound. By leveraging the classic Hinsberg condensation and a targeted pH-mediated purification strategy, this protocol provides a clear and efficient pathway for obtaining high-purity material. The provided characterization data serve as a benchmark for validating the final product, empowering researchers to confidently utilize this compound in medicinal chemistry and drug discovery programs.

References

- ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline.

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

-

Ali, M. M., et al. (2018). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 23(3), 665. Available at: [Link]

- ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines.

- Molla, A., et al. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 7(3), 980-986.

-

Martinez, A., et al. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. KOPS - University of Konstanz. Available at: [Link]

-

Glund, K., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(14), 3522-7. Available at: [Link]

- Google Patents. (2003). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.

-

ACS Publications. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry. Available at: [Link]

- Dawood, K. M., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 14(3).

- Semantic Scholar. (n.d.). Synthesis of Naphthalene based Quinoxaline derivatives using surfactant and their biological applications as drugs.

-

Kucerova-Chlupacova, M., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4699. Available at: [Link]

- ResearchGate. (n.d.). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation.

- Various Authors. (n.d.). Synthesis of quinoxaline using different aromatic, heterocyclic and aliphatic 1,2-diketones.

-

Chinnasamy, R. P., et al. (2017). Synthesis of Naphthalene Based Quinoxaline Derivatives using Surfactant and their Biological Applications as Drug. Oriental Journal of Chemistry, 33(4). Available at: [Link]

-

Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini Reviews in Medicinal Chemistry, 22(6), 927-948. Available at: [Link]

-

Aslaeva, L., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]

- Ghorab, M. M., et al. (1998). Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-d]pyrimidines and pyrrolo[3,4-b]quinoxalines.

- Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel Quinoxaline Carboxylic Acid Derivatives for Antimicrobial Investigation.

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

Potential biological activities of novel quinoxaline-naphthalene hybrids

An In-Depth Technical Guide to the Potential Biological Activities of Novel Quinoxaline-Naphthalene Hybrids

Authored by: Gemini, Senior Application Scientist

Preamble: The Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets, thereby serving as a fertile ground for the discovery of novel therapeutic agents. Both the quinoxaline and naphthalene ring systems independently represent such scaffolds, each possessing a rich history of demonstrated biological activities.[1][2] Quinoxaline, a fused heterocycle of a benzene and a pyrazine ring, is a cornerstone of many synthetic compounds with a vast pharmacological spectrum, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Similarly, the naphthalene moiety, a simple bicyclic aromatic hydrocarbon, is integral to numerous bioactive molecules and is recognized for its diverse therapeutic applications.[2][6][7]